2x Enhancement in Carbon Nanotube Transistor Mobility and On-Current vs. OTS and CTS SAMs
In a direct comparison of carbon nanotube (CNT) network field-effect transistors fabricated on different self-assembled monolayers (SAMs), a SAM of 11-bromoundecyltrimethoxysilane (BTS) provided a 2-fold increase in average on-current (Ion) and mobility (u) compared to devices fabricated on n-octadecyltrichlorosilane (OTS) and 11-cyanoundecyltrimethoxysilane (CTS) [1]. The researchers attribute this performance boost to favorable electron-withdrawing interactions between the terminal bromine groups of the BTS SAM and the CNTs [1].
| Evidence Dimension | CNT Transistor Performance |
|---|---|
| Target Compound Data | Average on-current (Ion) and mobility (u) increased by a factor of 2 |
| Comparator Or Baseline | n-octadecyltrichlorosilane (OTS) and 11-cyanoundecyltrimethoxysilane (CTS) |
| Quantified Difference | 2-fold increase |
| Conditions | Top-contact CNT network transistors (Lc = 50 µm, Wc = 1000 µm); SAMs formed on SiO2 dielectric layer. |
Why This Matters
This provides a clear, application-specific performance advantage for tuning CNT-based electronics, directly influencing transistor drive current and switching speed, which are critical for device engineering.
- [1] National Nanotechnology Center. (2010). Monolayers improve CNT transistors. View Source
